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Compound of Interest

Compound Name: 3-Methoxy-2,5-toluquinone

L Get Quote

Cat. No.: B1221552

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-2,5-toluquinone (CAS No: 611-68-7). Due to the limited availability of publicly
accessible experimental spectra for this specific compound, this guide combines theoretical
predictions and data from closely related analogs to offer a robust analytical profile. The
information herein is intended to support researchers in the identification, characterization, and
quality control of 3-Methoxy-2,5-toluquinone in various research and development

applications.
Compound Information
Identifier Value
2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-
IUPAC Name )
dione
3-Methoxy-2,5-toluquinone, 2-Methoxy-6-
Synonyms .
methyl-p-benzoquinone
CAS Number 611-68-7[1][2]

Molecular Formula

CsHsO3[1][2]

Molecular Weight

152.15 g/mol [1]

Appearance

Light yellow to yellow solid[1]
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Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Methoxy-2,5-
toluquinone. These values are based on established principles of spectroscopy and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (in CDCls, 400 MHz)

Chemical Shift (8,

Multiplicity Integration Assignment
ppm)
~6.65 Quartet 1H H-5
~5.90 Singlet 1H H-3
~3.80 Singlet 3H -OCHs
~2.05 Doublet 3H -CHs

Table 2: Predicted **C NMR Spectroscopic Data (in CDCls, 100 MHz)

Chemical Shift (8, ppm) Carbon Type Assignment
~187.5 Carbonyl C4

~182.0 Carbonyl C1

~158.0 Olefinic C2

~148.0 Olefinic C6

~135.0 Olefinic C5

~107.0 Olefinic C3

~56.5 Aliphatic -OCHs
~15.5 Aliphatic -CHs
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Infrared (IR) Spectroscopy

Table 3: Theoretical IR Spectroscopic Data

Frequency (cm™2) Intensity Vibrational Mode
~2950 Medium C-H stretch (alkane)
~1680 Strong C=0 stretch (quinone)
~1650 Strong C=0 stretch (quinone)
~1610 Medium C=C stretch (alkene)
~1200 Strong C-O stretch (ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization, El)

m/z Relative Abundance (%) Assignment

152 High [M]* (Molecular lon)
124 Medium [M-COJ*

121 Medium [M - OCHs]*

96 High [M - CO - COJ*

68 High [CaH4O]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-2,5-toluquinone in 0.6-
0.8 mL of deuterated chloroform (CDCIs).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to approximately 15 ppm.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Employ a relaxation delay of 1-2 seconds.

13C NMR Acquisition:

o Obtain the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to approximately 220 ppm.

o Alonger acquisition time and a larger number of scans are typically required due to the
lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2
mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a
transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

o Record a background spectrum of a pure KBr pellet.
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o Record the sample spectrum in the mid-IR range (4000-400 cm1).

o Subtract the background spectrum from the sample spectrum to obtain the final IR
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS) for volatile compounds.

« lonization: Employ electron ionization (El) at 70 eV to induce fragmentation.

e Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or
magnetic sector mass analyzer.

o Data Analysis: The resulting mass spectrum will show the relative abundance of different
fragment ions plotted against their mass-to-charge ratio (m/z). The molecular ion peak ([M]*)
will confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methoxy-2,5-toluquinone.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1221552?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221552?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

o 1. file.medchemexpress.com [file.medchemexpress.com]
e 2. chembk.com [chembk.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-2,5-toluquinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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